molecular formula C22H22ClN3O4 B11151128 N-(3-chloro-4-methoxyphenyl)-1,5-dioxo-4-propyl-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide

N-(3-chloro-4-methoxyphenyl)-1,5-dioxo-4-propyl-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide

Cat. No.: B11151128
M. Wt: 427.9 g/mol
InChI Key: NQLBAMGZOMNTJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-methoxyphenyl)-1,5-dioxo-4-propyl-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their wide range of pharmacological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties

Preparation Methods

The synthesis of N-(3-chloro-4-methoxyphenyl)-1,5-dioxo-4-propyl-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide involves several steps. One common method includes the following steps :

    Starting Materials: The synthesis begins with the preparation of the quinazoline core structure.

    Cyclization: The core structure undergoes cyclization with appropriate reagents to form the tetrahydropyrrolo[1,2-a]quinazoline ring.

    Functionalization: The compound is then functionalized with a 3-chloro-4-methoxyphenyl group and a propyl group.

    Final Steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

N-(3-chloro-4-methoxyphenyl)-1,5-dioxo-4-propyl-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the chloro and methoxy positions, using nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-1,5-dioxo-4-propyl-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide has several scientific research applications :

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including anti-tumor and antimicrobial properties.

    Medicine: It is investigated for its potential as a therapeutic agent in the treatment of cancer and other diseases.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-1,5-dioxo-4-propyl-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide involves its interaction with specific molecular targets and pathways . The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and survival, making it a potential anti-cancer agent. The exact molecular targets and pathways may vary depending on the specific biological context.

Comparison with Similar Compounds

N-(3-chloro-4-methoxyphenyl)-1,5-dioxo-4-propyl-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide can be compared with other quinazoline derivatives . Similar compounds include:

    Gefitinib: An anti-cancer drug that targets the epidermal growth factor receptor (EGFR).

    Erlotinib: Another anti-cancer drug that also targets EGFR.

    Prazosin: An antihypertensive drug that acts as an alpha-1 adrenergic receptor antagonist.

The uniqueness of this compound lies in its specific chemical structure and the potential for diverse pharmacological activities.

Properties

Molecular Formula

C22H22ClN3O4

Molecular Weight

427.9 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-1,5-dioxo-4-propyl-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide

InChI

InChI=1S/C22H22ClN3O4/c1-3-12-25-20(28)15-6-4-5-7-17(15)26-19(27)10-11-22(25,26)21(29)24-14-8-9-18(30-2)16(23)13-14/h4-9,13H,3,10-12H2,1-2H3,(H,24,29)

InChI Key

NQLBAMGZOMNTJY-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)C2=CC=CC=C2N3C1(CCC3=O)C(=O)NC4=CC(=C(C=C4)OC)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.